molecular formula C6H10N4 B13597926 3-(1H-pyrazol-1-yl)propanimidamide

3-(1H-pyrazol-1-yl)propanimidamide

Cat. No.: B13597926
M. Wt: 138.17 g/mol
InChI Key: IDDNMQLEHBYHPA-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)propanimidamide (CAS 1134311-24-2) is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . This propanimidamide derivative features a pyrazole heterocycle, a privileged structure in medicinal chemistry known for its versatile biological activities. Recent scientific literature indicates that structural analogs of this compound, specifically N-propananilide derivatives bearing a 1H-pyrazole ring, have demonstrated significant neuroprotective properties in pharmacological research . Studies on these related compounds show they exhibit protective activity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cell lines, an in vitro model relevant to studying Parkinson's disease . The mechanism of this neuroprotection is believed to originate from the compound's ability to decrease the expression levels of key pro-apoptotic proteins. Research on the most active analogs revealed that their protective effects are linked to reducing Bax protein expression and suppressing caspase-3 activation , both central players in the mitochondrial pathway of apoptosis . This suggests potential research applications for this compound and its analogs in investigating novel pathways for managing neurodegenerative diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and use of this compound in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

3-pyrazol-1-ylpropanimidamide

InChI

InChI=1S/C6H10N4/c7-6(8)2-5-10-4-1-3-9-10/h1,3-4H,2,5H2,(H3,7,8)

InChI Key

IDDNMQLEHBYHPA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCC(=N)N

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 3 1h Pyrazol 1 Yl Propanimidamide

Reactivity Profiles of the Imidamide Functional Group

The imidamide functional group, also known as an amidine, is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement imparts specific reactivity patterns to the molecule.

Nucleophilic Additions and Condensation Reactions

The carbon atom of the imidamide group is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. This makes it susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction of this group. nih.gov

The reaction is initiated by the attack of a nucleophile on the electrophilic carbon of the C=N double bond. nih.gov This process is analogous to the nucleophilic addition to carbonyl compounds, though the C=N bond is generally less polarized than a C=O bond. researchgate.net The addition of a nucleophile leads to a tetrahedral intermediate, which can then be protonated to yield the final addition product. The reactivity can be influenced by the nature of the substituents on the nitrogen atoms and the attacking nucleophile.

Table 1: Examples of Predicted Nucleophilic Addition Reactions

Nucleophile Predicted Product Reaction Conditions
H₂O 3-(1H-Pyrazol-1-yl)propanamide Acid or base catalysis
R-OH (Alcohol) Imidate ester Acid catalysis

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or ammonia (B1221849), are also a feature of imidamide chemistry. wiley-vch.de For instance, the reaction with primary amines can lead to transimination, where the original amino group is exchanged. nih.gov

Hydrolysis and Amine Exchange Processes

Amidines can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amide and amine. mdpi.comnih.gov The mechanism of hydrolysis is similar to that of amides.

Under acidic conditions, the imino nitrogen is protonated, which activates the amidine carbon for nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate and elimination of ammonia to give the protonated propanamide.

Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the amidine carbon. This is generally a slower process compared to acid-catalyzed hydrolysis due to the lower electrophilicity of the amidine carbon. mdpi.com

Amine exchange reactions , also known as transamination, can occur where an external amine displaces one of the nitrogen groups of the imidamide. organic-chemistry.org This reaction is often driven by the relative nucleophilicity and concentration of the amines involved.

Tautomerism and Isomerization Pathways

Amidines, including 3-(1H-pyrazol-1-yl)propanimidamide, can exhibit tautomerism. This involves the migration of a proton between the two nitrogen atoms of the imidamide group. rrbdavc.org This results in two tautomeric forms that are in equilibrium. The position of this equilibrium is influenced by factors such as the electronic nature of the substituents and the solvent. quora.com

In addition to tautomerism, E/Z isomerization can occur around the C=N double bond. The interconversion between the E and Z isomers can be facilitated by proton exchange reactions, often within dimeric aggregates formed through hydrogen bonding. quora.com The stability of a particular isomer can be influenced by steric interactions between the substituents. wikipedia.org

Reactivity of the 1H-Pyrazole Heterocycle

The 1H-pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is characteristic of electron-rich aromatic systems, but is also influenced by the presence of the nitrogen atoms.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyrazole (B372694) Ring

The pyrazole ring is susceptible to electrophilic aromatic substitution . Due to the electronic effects of the two nitrogen atoms, the C4 position is the most electron-rich and therefore the primary site for electrophilic attack. mdpi.com The C3 and C5 positions are less reactive towards electrophiles. The N1-propyl substituent is not expected to significantly alter this regioselectivity.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

Reagent Electrophile Predicted Product
HNO₃/H₂SO₄ NO₂⁺ 3-(4-Nitro-1H-pyrazol-1-yl)propanimidamide
Br₂ Br⁺ 3-(4-Bromo-1H-pyrazol-1-yl)propanimidamide

Nucleophilic aromatic substitution on the pyrazole ring itself is generally difficult unless the ring is activated by strongly electron-withdrawing groups or by quaternization of one of the nitrogen atoms. rrbdavc.org When the pyrazole nitrogen is alkylated, as in the target molecule, it can be further alkylated to form a pyrazolium (B1228807) salt. These pyrazolium salts are more susceptible to nucleophilic attack.

Ring-Opening and Rearrangement Reactions

The pyrazole ring is generally stable and resistant to ring-opening reactions. However, under certain conditions, such as in the presence of strong bases or through specific oxidative or photochemical processes, ring-opening can occur. nih.gov For instance, N-substituted pyrazoles can undergo ring-opening upon treatment with strong bases, leading to the formation of acrylonitrile (B1666552) derivatives. wikipedia.org

Rearrangement reactions of pyrazoles are also known, though they often require specific structural features or reaction conditions. For example, certain N-aryl pyrazolium salts have been shown to rearrange to form quinoline (B57606) derivatives. mdpi.com Photochemically induced rearrangements of pyrazole derivatives have also been reported, sometimes leading to complex structural transformations. The specific rearrangement pathways for this compound would depend on the reaction conditions and the intermediates formed.

Mechanistic Investigations of Key Chemical Transformations

Mechanistic studies are fundamental to understanding how chemical reactions occur, providing insights into the sequence of elementary steps, the nature of transient species, and the factors that govern reaction rates and product distributions. For a compound like this compound, such studies would be invaluable for predicting its behavior in different chemical environments and for designing new synthetic routes and functional materials.

Kinetic studies are crucial for elucidating reaction mechanisms by providing quantitative data on how reaction rates respond to changes in concentration, temperature, and catalysts. Techniques such as stopped-flow analysis, which allows for the study of rapid reactions on the millisecond-to-second timescale, are often employed. nih.gov By monitoring the change in concentration of reactants or products over time, rate laws can be determined, which in turn provide clues about the molecularity of the rate-determining step. nih.gov

For this compound, kinetic investigations could focus on reactions such as hydrolysis of the imidamide group, cyclization reactions involving the pyrazole ring and the imidamide moiety, or reactions with electrophiles and nucleophiles. Reaction Progress Kinetic Analysis (RPKA) is a powerful method that can provide detailed kinetic profiles from a minimal number of experiments. youtube.com

Table 1: Hypothetical Kinetic Data for a Transformation of this compound

ExperimentInitial Concentration [Compound] (M)Initial Concentration [Reagent] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁴
20.20.13.0 x 10⁻⁴
30.10.21.5 x 10⁻⁴

This table presents hypothetical data to illustrate the type of information that would be generated from kinetic studies. The data suggests a first-order dependence on the concentration of this compound and a zero-order dependence on the reagent.

Elucidation of the reaction pathway would involve identifying all the steps from reactants to products, including any intermediates and transition states. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to map out the potential energy surface of a reaction and to support proposed mechanisms. nih.gov

The direct observation, isolation, and characterization of reaction intermediates provide the most compelling evidence for a proposed reaction mechanism. For many reactions, intermediates are transient and present in low concentrations, making their detection challenging. Techniques such as low-temperature spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are often employed to identify these fleeting species.

In the context of reactions involving this compound, potential intermediates could include protonated or deprotonated forms of the molecule, tetrahedral intermediates in nucleophilic addition reactions to the imidamide carbon, or radical species in single-electron transfer processes. The isolation of a stable intermediate would allow for its unambiguous characterization by methods such as X-ray crystallography, providing precise structural information.

Table 2: Spectroscopic Data for a Postulated Reaction Intermediate

Spectroscopic TechniqueCharacteristic SignalAssignment
¹H NMRδ 4.5 (br s, 1H)NH proton of a tetrahedral intermediate
¹³C NMRδ 95.2sp³-hybridized carbon of the former imidamide group
FT-IR3250 cm⁻¹ (br)O-H stretch of an appended hydroxyl group
Mass Spectrometry (ESI+)m/z = [M+H]⁺Molecular ion peak corresponding to the intermediate

This table provides a hypothetical set of spectroscopic data that could be used to characterize a reaction intermediate. The data would need to be correlated with the expected structure based on the proposed reaction mechanism.

While specific studies on the mechanistic underpinnings of this compound's reactivity are not currently prevalent, the general principles of physical organic chemistry provide a framework for postulating and investigating its chemical transformations. Further research in this area would be highly valuable to the broader chemical community.

Derivatization and Multifunctional Role in Advanced Organic Synthesis

Strategies for Functionalization and Analog Design

The design and synthesis of analogs of 3-(1H-pyrazol-1-yl)propanimidamide can be achieved through targeted functionalization at several key positions within the molecule.

Modification at the Imidamide Nitrogen Centers

The imidamide moiety, also known as an amidine, possesses two nitrogen atoms that are nucleophilic in nature. These nitrogen centers serve as primary sites for functionalization. Strategies for their modification typically involve reactions such as N-alkylation and N-acylation. These transformations allow for the introduction of a wide array of substituents, thereby modulating the compound's steric and electronic properties.

For instance, reaction with various alkyl halides or acyl chlorides can lead to the formation of mono- or di-substituted imidamide derivatives. The reactivity of the nitrogens can be influenced by the reaction conditions, and selective functionalization may be achieved by controlling stoichiometry and the nature of the electrophile. These modifications are crucial for tuning the molecule's ability to engage in hydrogen bonding and for altering its basicity and coordination properties.

Substituent Effects on Pyrazole (B372694) Ring Chemical Properties

The chemical reactivity of the pyrazole ring is significantly influenced by the nature of the substituents attached to it. The 3-(propanimidamide) group at the N1 position of the pyrazole ring acts as an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, electrophilic attack, such as bromination or nitration, can still occur, typically at the C4 position, which is the most electron-rich carbon in the N-substituted pyrazole ring. youtube.com

Table 1: Predicted Influence of Substituents on the Pyrazole Ring of this compound Analogs

Position of SubstitutionType of SubstituentPredicted Effect on Ring Reactivity
C4Electron-donating (e.g., -CH₃, -OCH₃)Increased reactivity towards electrophiles.
C4Electron-withdrawing (e.g., -NO₂, -CN)Decreased reactivity towards electrophiles.
C3/C5Electron-donating (e.g., -NH₂, -OH)Increased electron density, potential influence on regioselectivity.
C3/C5Electron-withdrawing (e.g., -CF₃, -CO₂R)Significantly decreased ring reactivity.

Stereoselective Synthesis and Chiral Analog Development

The development of chiral analogs of this compound is a key area of interest for applications in asymmetric catalysis and medicinal chemistry. Stereoselectivity can be introduced in several ways. One approach involves the use of a chiral auxiliary, such as a tert-butanesulfinamide, which can be condensed with an aldehyde to form a chiral imine, followed by a series of steps to construct the chiral pyrazole-containing moiety. nih.gov

Another strategy is the use of chiral catalysts in reactions involving the pyrazole scaffold. researchgate.net For instance, a chiral pyrrolidine-pyrazole catalyst has been shown to be effective in enantioselective Michael additions. researchgate.net In the context of this compound, a chiral center could be introduced on the propanimidamide (B3024157) side chain. This could be achieved by starting with a chiral 3-aminopropanenitrile (B50555) or by stereoselective reduction of a corresponding unsaturated precursor. The development of such chiral analogs opens up possibilities for creating enantiomerically pure ligands for asymmetric metal catalysis or as probes for chiral biological targets. rsc.org

Applications as a Synthetic Scaffold for Heterocyclic Architectures

The inherent functionalities of this compound make it an excellent scaffold for the synthesis of more complex heterocyclic systems. The pyrazole ring and the imidamide group can both participate in cyclization reactions to form fused and bridged structures.

Construction of Fused and Bridged Polycyclic Systems

The pyrazole nucleus is a well-established building block for a variety of fused heterocyclic systems. semanticscholar.orgmdpi.comresearchgate.net By introducing appropriate functional groups onto the pyrazole ring of this compound, intramolecular cyclization reactions can be designed to construct bicyclic and polycyclic frameworks. For example, functionalizing the C5 position with a group that can react with the imidamide moiety would lead to the formation of a pyrazolo-fused six-membered ring.

Pyrazoles are known precursors for various fused systems, including:

Pyrazolo[3,4-b]pyridines semanticscholar.orgresearchgate.net

Pyrazolo[3,4-d]pyrimidines semanticscholar.orgnih.gov

Pyrazolo[3,4-c]pyrazoles semanticscholar.org

Thieno[2,3-c]pyrazoles semanticscholar.org

Furthermore, the flexible propanimidamide linker can be utilized in the formation of bridged polycyclic systems. nih.gov The synthesis of such complex scaffolds is of great interest in drug discovery, as they allow for the exploration of three-dimensional chemical space. nih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

Fused SystemPrecursor TypeSynthetic StrategyReference
Pyrazolo[3,4-b]pyridine5-Amino-1H-pyrazole-4-carbaldehydeCondensation with active methylene (B1212753) compounds semanticscholar.org
Pyrazolo[3,4-d]pyrimidine5-Amino-1H-pyrazole-4-carbonitrileCyclocondensation with various reagents nih.gov
Pyrazolo[3,4-e]indolizine5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehydeReaction with methylene active nitriles and intramolecular cyclization semanticscholar.org
Pyrazolo[5,1-a]isoquinolinesAryl pyrazolesNi-catalyzed intramolecular arylation nih.gov

Incorporation into Macrocycles and Supramolecular Frameworks

The field of macrocyclic and supramolecular chemistry has seen significant growth, with pyrazole-containing structures playing a prominent role. nih.govrsc.orgbiorxiv.orgacs.org The this compound molecule is an ideal candidate for incorporation into such large-scale assemblies. The pyrazole N2 atom and the nitrogen atoms of the imidamide group can act as donor sites for metal coordination, facilitating the self-assembly of metallo-supramolecular structures like coordination polymers or discrete cages. mdpi.comresearchgate.net

The synthesis of pyrazole-based macrocycles has been shown to be a valuable strategy for developing highly selective kinase inhibitors. nih.govacs.orgnih.gov The general approach involves synthesizing a linear precursor containing the pyrazole moiety and other functional groups, followed by a ring-closing reaction. The propyl linker in this compound provides the necessary flexibility and length to facilitate macrocyclization. By derivatizing the pyrazole ring or the imidamide group with appropriate reactive handles, this compound can be integrated into a variety of macrocyclic frameworks. These frameworks can be designed to have specific pre-organized cavities for molecular recognition or to act as scaffolds for presenting functional groups in a defined spatial arrangement. rsc.org

Precursor in Complex Molecular Design

The strategic placement of a pyrazole ring and a propanimidamide functional group makes this compound a highly versatile precursor in the design of complex organic molecules. The pyrazole moiety, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, offers multiple sites for functionalization. The propanimidamide group, with its own set of reactive nitrogen and carbon centers, further expands the synthetic possibilities.

The synthesis of related N-substituted pyrazole derivatives often involves the reaction of a pyrazole with a suitable electrophile. For instance, the synthesis of N-propananilide derivatives bearing a pyrazole ring has been achieved by reacting 1H-pyrazole with propananilide intermediates in dimethylformamide. nih.gov This general strategy can be adapted for the synthesis of a variety of complex structures. The pyrazole ring itself can be constructed through condensation reactions, such as the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648), which can then be N-alkylated to introduce the propanimidamide precursor side chain. nih.gov

The ability to introduce substituents at various positions on the pyrazole ring allows for the fine-tuning of the steric and electronic properties of the resulting molecules. This is crucial for applications in areas such as medicinal chemistry and catalysis, where precise molecular recognition is key. The imidamide functional group can participate in a range of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, providing pathways to diverse molecular scaffolds.

Chemical Applications Beyond Biological Context

Beyond its potential in biologically relevant molecules, this compound and its derivatives exhibit a rich chemistry that extends into coordination chemistry and materials science.

Coordination Chemistry and Ligand Design

Pyrazole-containing compounds are well-established as excellent ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. researchgate.net The specific architecture of this compound, featuring both a pyrazole ring and a propanimidamide group, allows it to act as a versatile ligand, capable of coordinating to metal ions in various modes.

The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the imidamide group offers additional coordination sites through its nitrogen atoms. This can lead to the formation of mononuclear or polynuclear metal complexes with diverse topologies. researchgate.net For example, pyrazole-acetamide ligands, which are structurally similar to the propanimidamide derivative, have been used to synthesize Cd(II), Cu(II), and Fe(II) coordination complexes. nih.gov The synthesis of such complexes typically involves the reaction of the pyrazole-containing ligand with a metal salt in a suitable solvent. nih.govrsc.org

The resulting metal complexes can exhibit interesting structural features, such as the formation of three-dimensional supramolecular networks through hydrogen bonding. nih.govnih.gov The ability to form stable complexes with a wide range of transition metals, including palladium, copper, zinc, and gold, underscores the versatility of pyrazole-based ligands in organometallic chemistry. nih.govresearchgate.netmdpi.com

Table 1: Examples of Metal Complexes with Pyrazole-Derived Ligands

LigandMetal IonResulting ComplexReference
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCd(II), Cu(II), Fe(II)[Cd(L)₂Cl₂], Cu(L)₂(C₂H₅OH)₂₂, Fe(L)₂(H₂O)₂₂·2H₂O nih.gov
3-(2-pyridyl)pyrazoleNot specifiedPotential for bridging or chelate ligands nih.gov
3-methyl-1H-pyrazole-4-carboxylic acidCd(II), Co(II)[Cd(HMPCA)₂(H₂O)₄], [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ rsc.org
3-(3,5-dimethylpyrazol-1-yl)-propanamidePd(II)trans-PdCl₂(L)₂ researchgate.net
2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridineZn(II)[ZnCl₂(L)], [ZnBr₂(L)] mdpi.com

This table is based on data for related pyrazole-containing ligands.

Metal complexes derived from pyrazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. nih.govnih.gov The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst. For example, palladium complexes with pyrazolin-3-ylidene ligands, a class of N-heterocyclic carbenes derived from pyrazole, have been successfully employed as catalysts in direct arylation reactions. researchgate.net

Furthermore, ruthenium complexes bearing pincer-type bis(pyrazol-3-yl)pyridine ligands have been investigated for their catalytic activity. nih.gov These complexes can catalyze reactions such as the aerobic oxidation of phosphines and the dehydrogenation of formic acid. nih.gov The presence of the protic N-H group on the pyrazole ring can play a crucial role in the catalytic cycle through metal-ligand cooperation. nih.gov Cobalt complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have also demonstrated excellent catalytic activity for the oxygen evolution reaction (OER). rsc.org

Materials Science Relevant Properties

The unique electronic structure of the pyrazole ring makes its derivatives interesting candidates for applications in materials science, particularly in the field of non-linear optics.

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for applications in photonics and optoelectronics. Pyrazole and pyrazoline derivatives have been the subject of research for their potential NLO properties. researchgate.netresearchgate.net These properties arise from the delocalized π-electron systems within the molecules, which can be influenced by the presence of electron-donating and electron-accepting groups.

Studies on pyrazoline derivatives have shown that they can exhibit significant third-order NLO responses. researchgate.net The non-linear refractive index (η₂) and the non-linear absorption coefficient (β) are key parameters used to characterize these materials. researchgate.net Quantum chemical calculations are often employed to support experimental findings and to understand the relationship between molecular structure and NLO properties. researchgate.net The investigation of X-shaped pyrazine (B50134) derivatives has also provided insights into the relationship between molecular symmetry and the nature of the NLO response. rsc.org The conjugated π-electronic system of pyrazole is known to contribute to promising photoluminescence and electrochemical properties, which are relevant for their use in various optical devices. ias.ac.in

Table 2: Investigated Non-Linear Optical Properties of Pyrazole Derivatives

Compound TypeInvestigated PropertiesKey FindingsReference
1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)dioxol-5-yl)-2H-pyrazolinesNon-linear refractive index (η₂), non-linear absorption coefficient (β), third-order electronic susceptibility (χ⁽³⁾)Potential for use in the photonics industry based on Z-scan measurements. researchgate.net
Substituted Pyrazoline DerivativesTwo-photon absorption (TPA), Amplified spontaneous emissionEfficient broadband photoluminescence, potential for lasing applications in hybrid systems. researchgate.net
Pyrazole Nopinone DerivativesFluorescence SpectroscopyStrong blue fluorescence in ethanol (B145695), potential for fluorescence quenching-based detection. nih.gov
X-shaped Pyrazine DerivativesSecond-order NLO propertiesThe anisotropy of the NLO response is strongly dependent on the isomer, with some exhibiting dipolar and others octupolar behavior. rsc.org

This table summarizes findings for various pyrazole derivatives, indicating the potential NLO properties of the broader class of compounds.

An in-depth examination of the chemical compound this compound reveals its significant role in contemporary chemical research, particularly in the realms of organic synthesis and material science. This article focuses on specific facets of its chemical profile, including its derivatization, electrical characteristics, and antioxidant capabilities.

2

The compound this compound belongs to the pyrazole class of N-heterocyclic compounds, which are noted for their synthetic flexibility and broad applicability. mdpi.com Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are considered a pharmacologically significant scaffold, appearing in numerous established drugs. mdpi.comwikipedia.org The synthesis and derivatization of pyrazole-containing compounds are well-established, often involving the condensation of 1,3-dicarbonyl compounds with hydrazine or the reaction of α,β-unsaturated aldehydes and ketones with hydrazine. wikipedia.org

For this compound specifically, a plausible synthetic route involves the Michael addition of 1H-pyrazole to acrylonitrile (B1666552), yielding 3-(1H-pyrazol-1-yl)propanenitrile. This intermediate can then be converted to the target propanimidamide functionality. This mirrors established synthetic pathways for related N-propananilide derivatives, which are synthesized by reacting 1H-pyrazole with propananilide intermediates. nih.gov The pyrazole nucleus itself is a versatile building block for creating a diverse array of derivatives. mdpi.com For instance, N-acyl pyrazoles can be prepared through the oxidative functionalization of aldehydes with pyrazole, highlighting the reactivity of the pyrazole ring for creating activated amides used in further transformations. mdpi.com

The multifunctional nature of the pyrazole core allows for its incorporation into more complex molecular architectures, leading to compounds with a wide range of biological and material properties. mdpi.commdpi.com The presence of both a pyrrole-type (proton donor) and a pyridine-type (proton acceptor) nitrogen atom within the pyrazole ring imparts unique electronic characteristics. mdpi.comchemicalbook.com Derivatives of pyrazole have been developed for applications as anticancer, anti-inflammatory, and neuroprotective agents. nih.govmdpi.comnih.gov The imidamide group in this compound serves as a dual nucleophile, making it a valuable precursor for synthesizing various biologically active heterocyclic systems. researchgate.net This synthetic versatility establishes pyrazole derivatives as crucial components in the development of advanced organic materials, energetic compounds, and therapeutics. mdpi.combohrium.commdpi.com

2 Electrical and Dielectric Characterization in Condensed Phases

The electrical and dielectric properties of pyrazole derivatives are of significant interest for their potential application in organic electronics and materials science. mdpi.comresearchgate.net While specific data for this compound is not available, a closely related compound, N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide, has been studied, providing valuable insights. researchgate.net

Dielectric characterization involves measuring a material's response to an applied electric field, typically quantified by its relative permittivity (dielectric constant) and dielectric loss (tan δ). nih.govnih.gov For the studied propanimidamide derivative, the investigation of its dielectric properties revealed that the electrical response is governed by the movement of charge carriers within the material, which can include processes like space charge formation and dipole reorientation. researchgate.net

The analysis of AC conductivity as a function of frequency and temperature often shows that the conductance mechanism in such materials can be described by models that account for interactions between charge carriers. researchgate.net For the related N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide, the study confirmed that the conductance formalism adheres to the time–temperature superposition principle, indicating that the underlying charge transport dynamics are consistent across different temperatures. researchgate.net The analysis also suggested the presence of Coulomb interactions between the charge carriers. researchgate.net The unique electronic properties of pyrazole-containing compounds make them candidates for the development of novel sensors and organic materials. mdpi.com

Table 1: Dielectric Properties of a Related Propanimidamide Derivative This table summarizes findings for N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide, a compound structurally similar to this compound.

PropertyObservationReference
Electrical Response Contribution from motions of charge carriers (space charge, dipole reorientation). researchgate.net
Conductance Formalism Satisfies the time–temperature superposition principle. researchgate.net
Charge Carrier Interaction Evidence of Coulomb interaction between charge carriers. researchgate.net

3 Chemical Radical Scavenging Mechanisms and Antioxidant Property Analysis

The pyrazole scaffold is a key feature in many compounds developed for their antioxidant properties. researchgate.net Antioxidants are molecules that can inhibit or delay the oxidation of other molecules, often by scavenging reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide. nih.govnih.gov The antioxidant activity of pyrazole derivatives is frequently attributed to the presence of the N-H proton in the pyrazole ring. nih.gov

The antioxidant potential of these compounds is typically evaluated using in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this test, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, converting it to its non-radical form, DPPHH, which leads to a measurable decrease in absorbance. nih.gov Other common assays measure the scavenging of hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and the ability to chelate metal ions like iron. researchgate.netnih.gov

Research on N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide, a close structural analog, has demonstrated its capability as an antioxidant. researchgate.net In DPPH radical scavenging tests, this amidine derivative showed significant activity, and it was also effective in scavenging hydroxyl radicals and exhibiting reducing power. researchgate.net The mechanism of action for pyrazole-based antioxidants involves acting as free radical scavengers, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. nih.govnih.gov The incorporation of the pyrazole core into a molecule's structure is often associated with an increase in its total antioxidant activity. researchgate.net

Table 2: Antioxidant Activity of a Related Propanimidamide Derivative The following table presents the 50% inhibitory concentration (IC₅₀) values for N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide from various antioxidant assays. Lower IC₅₀ values indicate higher antioxidant activity.

AssayIC₅₀ (mg/mL) of Amidine DerivativeIC₅₀ (mg/mL) of Ascorbic Acid (Standard)Reference
DPPH Radical Scavenging 1.53030.0419 researchgate.net
Hydroxyl Radical (•OH) Scavenging > 1 (less active than imidate form)1 researchgate.net
Iron-Chelating Activity 0.17640.0125 (EDTA Standard) researchgate.net
Reducing Power Assay 0.0322 (Absorbance at 0.5 mg/mL)1.487 (Absorbance at 0.5 mg/mL) researchgate.net

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

A key precursor to 3-(1H-pyrazol-1-yl)propanimidamide is 3-(1H-pyrazol-1-yl)propanamide. The synthesis of this intermediate is often achieved through an aza-Michael addition of 1H-pyrazole to acrylamide. organic-chemistry.orgbuchler-gmbh.comnih.gov This reaction provides a straightforward method to introduce the propanamide side chain onto the pyrazole (B372694) ring. Researchers are exploring various catalysts to improve the efficiency and selectivity of this reaction, including the use of base catalysts and phase-transfer catalysts. buchler-gmbh.com

The subsequent conversion of the propanamide to the target propanimidamide (B3024157) represents a critical step where novel methodologies are being investigated. Traditional methods for converting amides to imidamides can require harsh reagents and conditions. organic-chemistry.orgorganic-chemistry.orgetprotein.com Therefore, the development of milder and more efficient catalytic systems is a significant area of research. This includes the exploration of metal-catalyzed reactions and the use of activating agents that can facilitate the transformation under more benign conditions. organic-chemistry.org

One promising approach involves a two-step process starting from 3-(1H-pyrazol-1-yl)propanenitrile, which can be synthesized via the aza-Michael addition of 1H-pyrazole to acrylonitrile (B1666552). uni.lumatrixscientific.comchemicalbook.com The nitrile can then be converted to the imidamide through methods such as the Pinner reaction or by reaction with ammonium (B1175870) salts.

Precursor CompoundSynthetic StepReagents/ConditionsTarget Compound
1H-Pyrazole and AcrylamideAza-Michael AdditionBase catalyst3-(1H-pyrazol-1-yl)propanamide
3-(1H-pyrazol-1-yl)propanamideAmide to Imidamide ConversionPinner reaction, Activating agentsThis compound
1H-Pyrazole and AcrylonitrileAza-Michael AdditionCatalyst3-(1H-pyrazol-1-yl)propanenitrile
3-(1H-pyrazol-1-yl)propanenitrileNitrile to Imidamide ConversionAmmonium salts, Pinner reactionThis compound

Exploration of Unique Reactivity Patterns

The bifunctional nature of this compound, possessing both a pyrazole ring and an imidamide group, presents a rich landscape for exploring unique reactivity patterns. The pyrazole moiety is known for its participation in various cycloaddition reactions and its ability to be functionalized at different positions on the ring. mdpi.com The imidamide group, with its nucleophilic and electrophilic centers, offers a handle for a variety of chemical transformations.

Future research will likely focus on exploiting these reactive sites for the synthesis of more complex molecular architectures. For instance, the nitrogen atoms of the pyrazole ring and the imidamide group can be targeted for alkylation, arylation, or acylation to introduce new functional groups and modify the compound's properties. The reactivity of the imidamide group towards nucleophiles and electrophiles will also be a key area of investigation, potentially leading to the development of novel heterocyclic systems. mdpi.com

Computational-Guided Synthesis and Material Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new applications for this compound. Density functional theory (DFT) calculations and other molecular modeling techniques can provide valuable insights into the compound's electronic structure, reactivity, and potential interactions with other molecules.

These computational tools can be employed to:

Predict Reactivity: By calculating parameters such as frontier molecular orbital energies and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations.

Optimize Reaction Conditions: Computational modeling can help in understanding reaction mechanisms and identifying the most effective catalysts and conditions for synthesizing this compound and its derivatives.

Design Novel Materials: By simulating the interactions of the compound with other molecules or materials, computational methods can aid in the design of new functional materials with tailored properties.

While specific computational studies on this compound are still emerging, the broader application of these methods to pyrazole derivatives has demonstrated their predictive power.

Advancements in Coordination Chemistry Applications

The presence of multiple nitrogen atoms in both the pyrazole ring and the imidamide group makes this compound an excellent candidate as a ligand in coordination chemistry. youtube.comyoutube.com The pyrazole moiety is a well-established building block for constructing a wide variety of coordination complexes with diverse metal ions. nih.govchemrxiv.org The imidamide group can also act as a coordinating site, potentially leading to the formation of multinuclear complexes with interesting magnetic and catalytic properties.

Future research in this area will likely involve the synthesis and characterization of coordination complexes of this compound with various transition metals and lanthanides. The resulting complexes could find applications in:

Catalysis: As catalysts for a range of organic transformations.

Magnetic Materials: The formation of polynuclear complexes could lead to new single-molecule magnets or other magnetic materials.

Luminescent Probes: Coordination to lanthanide ions could result in luminescent materials for bioimaging or sensing applications.

Potential Metal IonCoordination SitePotential Application
Transition Metals (e.g., Cu, Fe, Co)Pyrazole N, Imidamide NCatalysis, Magnetic Materials
Lanthanide Ions (e.g., Eu, Tb)Pyrazole N, Imidamide NLuminescent Probes, Bioimaging

Integration into Advanced Functional Materials

The versatile chemical nature of this compound makes it a promising building block for the creation of advanced functional materials. researchgate.netnih.govmdpi.com By incorporating this molecule into larger polymeric structures or onto the surface of nanomaterials, researchers can develop materials with tailored properties for a variety of applications.

Potential areas of exploration include:

Polymers with Tunable Properties: The imidamide and pyrazole functionalities can be used as sites for polymerization or cross-linking, leading to the formation of polymers with specific mechanical, thermal, or optical properties. The reversibility of certain aza-Michael additions could also be exploited to create "switchable" polymers. rsc.org

Modified Surfaces: The compound can be grafted onto the surface of materials like silica (B1680970) or gold nanoparticles to create functionalized surfaces with specific recognition or catalytic capabilities.

Supramolecular Assemblies: The hydrogen bonding capabilities of the imidamide and pyrazole groups can be utilized to direct the self-assembly of molecules into well-defined supramolecular structures with interesting properties.

The continued exploration of these emerging research directions will undoubtedly unlock the full potential of this compound as a versatile and valuable chemical entity.

Q & A

Q. What are the established synthetic routes for 3-(1H-pyrazol-1-yl)propanimidamide, and how do reaction conditions influence yield?

Synthesis typically involves coupling pyrazole derivatives with amidine precursors. A common method includes reacting 1H-pyrazole with propanimidamide derivatives under nucleophilic substitution conditions. For example, the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with hydroxylamine or substituted amidines in polar aprotic solvents (e.g., DMF) at 60–80°C yields analogous compounds . Optimization variables include:

  • Catalysts : Use of base catalysts (e.g., K₂CO₃) to deprotonate intermediates.
  • Solvent : Polar solvents enhance solubility of amidine precursors.
  • Temperature : Higher temperatures (80–100°C) improve reaction rates but may reduce selectivity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Key analytical techniques include:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., SHELXL refinement for small-molecule structures) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 154.17) .

Q. What are the common reactivity patterns of this compound in medicinal chemistry?

The amidine group enables nucleophilic additions, while the pyrazole ring participates in cycloadditions or metal coordination. Examples:

  • Amidine reactions : Condensation with carbonyl compounds to form imidazoline derivatives.
  • Pyrazole functionalization : Halogenation at the 4-position for cross-coupling reactions (e.g., Suzuki-Miyaura) . Selectivity is controlled by pH (neutral for amidine stability) and protecting groups (e.g., Boc for pyrazole nitrogen) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized for scale-up?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., solvent polarity, catalyst loading).
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic amidine couplings .
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures (≥95% purity) .

Q. What advanced analytical techniques resolve contradictions in spectroscopic data for pyrazole-amidine derivatives?

Contradictions (e.g., ambiguous NOESY correlations) are addressed via:

  • Dynamic NMR : Detects conformational exchange in amidine groups.
  • SC-XRD (Single-Crystal X-ray Diffraction) : SHELXL refinement clarifies tautomeric forms (e.g., Z/E isomerism) .
  • DFT calculations : Predicts stable conformers using Gaussian09 with B3LYP/6-31G* basis sets .

Q. How do substituents on the pyrazole ring influence the compound’s pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -CF₃ at position 5): Enhance metabolic stability and target binding (e.g., kinase inhibition) .
  • Hydrophobic substituents (e.g., methyl at position 3): Improve membrane permeability. Testing involves:
  • In vitro assays : Enzyme inhibition (IC₅₀ determination via fluorescence polarization).
  • Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., COX-2) .

Q. What methodologies address low reproducibility in biological assays involving this compound?

Solutions include:

  • Strict QC protocols : Batch-to-batch consistency verified via HPLC (>98% purity).
  • Positive controls : Use of known inhibitors (e.g., celecoxib for COX-2 assays).
  • Buffer optimization : Phosphate-buffered saline (PBS, pH 7.4) prevents amidine hydrolysis .

Q. How can computational modeling predict the stability of this compound under physiological conditions?

Strategies involve:

  • Molecular dynamics (MD) simulations : Predict degradation pathways (e.g., amidine hydrolysis) using GROMACS.
  • pKa prediction : Software like MarvinSketch estimates protonation states (amidine pKa ~10.5).
  • Solubility modeling : COSMO-RS calculates logP (predicted ~1.2) to guide formulation .

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